5-Bromo-3-propyl-1,2,4-thiadiazole
Overview
Description
“5-Bromo-3-propyl-1,2,4-thiadiazole” is a chemical compound with the molecular formula C5H7BrN2S and a molecular weight of 207.09 . It is a liquid at room temperature . The compound is part of the 1,3,4-thiadiazole family, which is known for its wide range of biological activities .
Molecular Structure Analysis
The InChI code for “5-Bromo-3-propyl-1,2,4-thiadiazole” is 1S/C5H7BrN2S/c1-2-3-4-7-5(6)9-8-4/h2-3H2,1H3
. This indicates that the compound contains a 5-membered ring system with a sulfur atom and two nitrogen atoms, which is characteristic of the 1,3,4-thiadiazole family .
Chemical Reactions Analysis
While specific chemical reactions involving “5-Bromo-3-propyl-1,2,4-thiadiazole” were not found in the retrieved papers, 1,3,4-thiadiazole derivatives are known to undergo a variety of reactions. For instance, they can participate in nucleophilic, oxidation reactions, and more .
Physical And Chemical Properties Analysis
“5-Bromo-3-propyl-1,2,4-thiadiazole” is a liquid at room temperature . It has a molecular weight of 207.09 .
Scientific Research Applications
Pharmaceutical Research
Thiadiazoles, including compounds like 5-Bromo-3-propyl-1,2,4-thiadiazole, are known for their wide range of pharmacological activities. They have been studied for potential use in treating various diseases due to their bioactive properties. Research has explored their use as anti-inflammatory, analgesic, anticonvulsant, and antibacterial agents .
Material Science
The electronic structure of thiadiazole derivatives makes them interesting for material science applications. Studies have focused on their electronic structure and electron delocalization, which could be useful in developing new materials with specific electronic properties .
Organic Synthesis
Thiadiazoles serve as key intermediates in organic synthesis. They can undergo various chemical reactions, including palladium-catalyzed C-H direct arylation reactions and C-Br aromatic nucleophilic and cross-coupling reactions, which are valuable for creating complex organic molecules .
Chemical Industry
As intermediates in chemical synthesis, thiadiazole derivatives like 5-Bromo-3-propyl-1,2,4-thiadiazole can be used to produce a variety of chemical products. Their reactivity with other compounds can lead to the development of new chemicals for industrial applications .
Agricultural Chemistry
Thiadiazoles have been investigated for their potential use in agriculture as fungicides and herbicides. Their structural properties allow them to interact with biological systems in plants, providing protection against various plant diseases .
Biochemistry Research
In biochemistry, thiadiazoles are studied for their interactions with enzymes and proteins. They can act as inhibitors or activators of certain biochemical pathways, making them useful tools in understanding cellular processes .
Environmental Science
The reactivity and stability of thiadiazoles make them candidates for environmental remediation applications. They could be used in processes aimed at detoxifying pollutants or as sensors for environmental monitoring .
Computational Chemistry
Computational studies on thiadiazoles help predict their behavior and interactions with other molecules. This is crucial for designing drugs and materials with desired properties before they are synthesized in the lab .
Safety And Hazards
Future Directions
The 1,3,4-thiadiazole family, to which “5-Bromo-3-propyl-1,2,4-thiadiazole” belongs, has been the subject of extensive research due to its broad spectrum of biological activities . Future research may focus on further exploring the biological activities of “5-Bromo-3-propyl-1,2,4-thiadiazole” and other 1,3,4-thiadiazole derivatives, as well as developing novel therapeutic agents based on these compounds .
properties
IUPAC Name |
5-bromo-3-propyl-1,2,4-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2S/c1-2-3-4-7-5(6)9-8-4/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOYJDOLTKPSGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NSC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-propyl-1,2,4-thiadiazole | |
CAS RN |
1478042-51-1 | |
Record name | 5-bromo-3-propyl-1,2,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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